

Physical and chemical properties of 1,2-bis(2-azidoethyl)disulfane

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Compound of Interest

Compound Name: Azidoethyl-SS-ethylazide

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Technical Guide: 1,2-bis(2-azidoethyl)disulfane

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physical, chemical, and potential biological properties of 1,2-bis(2-azidoethyl)disulfane. This bifunctional molecule, containing both azide and disulfide moieties, presents significant opportunities in chemical biology and drug delivery as a cleavable crosslinker. This document outlines its known characteristics, a proposed synthetic protocol, and potential applications, supported by experimental considerations and data interpretation.

Introduction

1,2-bis(2-azidoethyl)disulfane is an organic compound featuring two terminal azide groups and a central disulfide bond. This unique structure makes it a valuable tool in bioconjugation and drug delivery systems. The azide groups serve as handles for "click chemistry," enabling efficient and specific ligation to molecules containing alkyne groups.^{[1][2]} The disulfide bond acts as a bio reducible linker, stable in the extracellular environment but readily cleaved intracellularly by reducing agents like glutathione, a mechanism often exploited for targeted drug release.^{[3][4]} This guide synthesizes the available information on this compound to facilitate its application in research and development.

Physical and Chemical Properties

While specific experimental data for 1,2-bis(2-azidoethyl)disulfane is not widely published, its properties can be inferred from its structure and data on analogous compounds.

Table 1: Physical and Chemical Properties of 1,2-bis(2-azidoethyl)disulfane

Property	Value	Source/Method
Molecular Formula	C ₄ H ₈ N ₆ S ₂	-
Molecular Weight	204.28 g/mol	-
CAS Number	352305-38-5	-
Appearance	Expected to be a colorless to pale yellow liquid or low-melting solid.	Analogy
Melting Point	Not reported.	-
Boiling Point	Not reported.	-
Density	Not reported.	-
Solubility	Expected to be soluble in common organic solvents (e.g., DCM, THF, DMSO).	Analogy
XLogP3	1.8	Computed
Topological Polar Surface Area	131 Å ²	Computed

Synthesis and Characterization

A plausible and efficient synthesis of 1,2-bis(2-azidoethyl)disulfane involves the nucleophilic substitution of a corresponding dichloro-precursor with sodium azide.

Proposed Synthetic Protocol

This protocol is based on the known reactivity of alkyl halides with sodium azide. The starting material, 1,2-bis(2-chloroethyl)disulfane, is commercially available.

Reaction Scheme:

Materials:

- 1,2-bis(2-chloroethyl)disulfane
- Sodium azide (NaN_3)
- Dimethylformamide (DMF) or Acetone/Water mixture
- Dichloromethane (DCM)
- Saturated aqueous sodium bicarbonate solution
- Brine (saturated aqueous sodium chloride solution)
- Anhydrous sodium sulfate (Na_2SO_4)

Procedure:

- In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1,2-bis(2-chloroethyl)disulfane (1.0 eq) in DMF.
- Add sodium azide (2.2 eq) to the solution.
- Heat the reaction mixture to 60-80 °C and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
- After completion, cool the reaction mixture to room temperature and pour it into a separatory funnel containing water.
- Extract the aqueous layer with dichloromethane (3 x volumes).
- Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

- Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to obtain pure 1,2-bis(2-azidoethyl)disulfane.

Safety Precautions: Sodium azide is highly toxic and can form explosive heavy metal azides. Handle with extreme care in a well-ventilated fume hood. Avoid contact with acids and metals.

Spectroscopic Characterization

The structure of the synthesized 1,2-bis(2-azidoethyl)disulfane can be confirmed by various spectroscopic techniques.

Table 2: Expected Spectroscopic Data

Technique	Expected Characteristics
^1H NMR	Two triplets corresponding to the methylene protons. The protons adjacent to the azide group ($-\text{CH}_2-\text{N}_3$) are expected to appear around δ 3.4-3.7 ppm. The protons adjacent to the disulfide group ($-\text{S}-\text{S}-\text{CH}_2-$) are expected to appear around δ 2.8-3.1 ppm. [5] [6] [7] [8] [9]
^{13}C NMR	Two distinct signals for the two types of methylene carbons. The carbon attached to the azide group ($-\text{CH}_2-\text{N}_3$) is expected around δ 50-55 ppm. The carbon attached to the sulfur atom ($-\text{CH}_2-\text{S}-$) is expected around δ 35-40 ppm. [10] [11] [12] [13] [14]
FTIR	A strong, characteristic absorption band for the azide asymmetric stretch ($\text{N}=\text{N}=\text{N}$) in the region of 2100 cm^{-1} .
Raman	A characteristic peak for the S-S disulfide bond stretching vibration, typically observed in the range of $500\text{-}550\text{ cm}^{-1}$. [15] [16] [17] [18] [19]
Mass Spectrometry	The molecular ion peak $[\text{M}]^+$ or protonated molecule $[\text{M}+\text{H}]^+$ should be observed at m/z corresponding to the molecular weight (204.28). Fragmentation patterns may show cleavage of the disulfide bond.

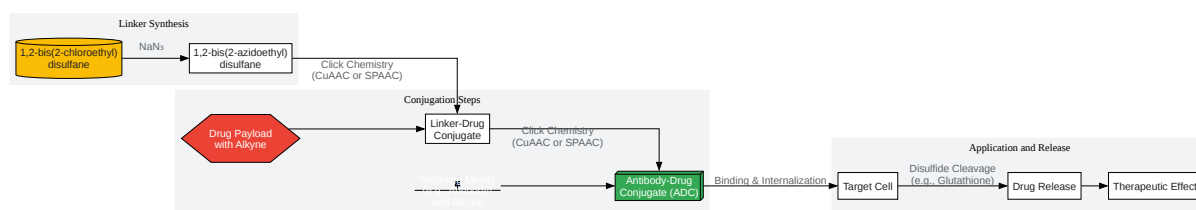
Potential Applications and Experimental Workflows

The bifunctional nature of 1,2-bis(2-azidoethyl)disulfane makes it a prime candidate for use as a cleavable linker in various bioconjugation applications, particularly in the construction of antibody-drug conjugates (ADCs) and other targeted delivery systems.[\[3\]](#)[\[4\]](#)[\[20\]](#)

Application as a Cleavable Linker in Drug Delivery

The disulfide bond provides a mechanism for intracellular drug release. In the oxidizing environment of the bloodstream, the disulfide linker is relatively stable. However, upon internalization into a cell, the higher concentration of reducing agents, such as glutathione, facilitates the cleavage of the disulfide bond, releasing the conjugated payload.[21][22] The azide groups allow for the attachment of a targeting moiety (e.g., an antibody or peptide) and a therapeutic agent via click chemistry.

Diagram 1: General Workflow for ADC Synthesis



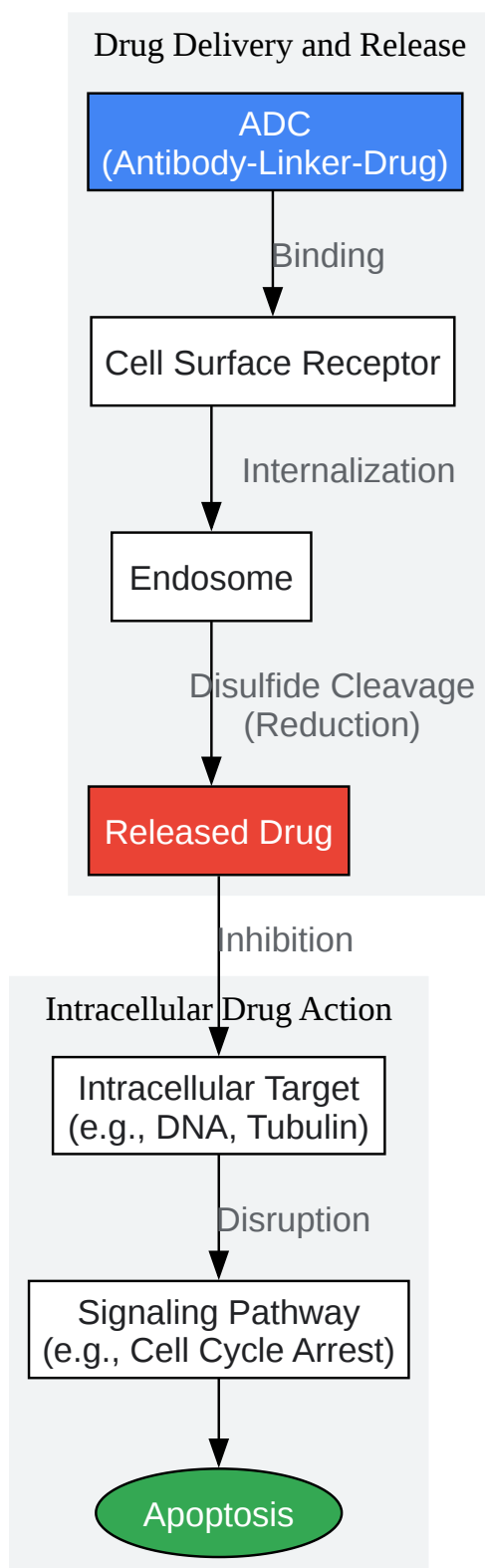
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Caption: A general workflow for synthesizing an Antibody-Drug Conjugate using 1,2-bis(2-azidoethyl)disulfane as a cleavable linker.

Hypothetical Signaling Pathway for ADC Action

The therapeutic effect of an ADC utilizing this linker is initiated by the targeted delivery of the cytotoxic drug to cancer cells, followed by the intracellular release of the drug, which can then interfere with critical cellular pathways, leading to apoptosis.

Diagram 2: Hypothetical Signaling Pathway of an ADC

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Caption: A hypothetical signaling pathway illustrating the mechanism of action of an ADC employing a disulfide-cleavable linker.

Conclusion

1,2-bis(2-azidoethyl)disulfane is a promising bifunctional molecule with significant potential in the fields of chemical biology and drug delivery. Its synthesis is achievable through straightforward chemical transformations, and its unique combination of azide and disulfide functionalities allows for its use as a cleavable linker in sophisticated bioconjugates. Further research to fully characterize its physical properties and to explore its biological applications is warranted and expected to yield valuable tools for researchers and drug development professionals.

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